1-(4,6-Dichloroquinolin-3-yl)ethan-1-one
Description
1-(4,6-Dichloroquinolin-3-yl)ethan-1-one is a quinoline-based derivative characterized by a ketone group at the 3-position and chlorine substituents at the 4- and 6-positions of the quinoline core. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C11H7Cl2NO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-(4,6-dichloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Cl2NO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3 |
InChI Key |
ANXRXQKQMWQLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one typically involves the reaction of 4,6-dichloroquinoline with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing processes that ensure the compound is produced in large quantities while maintaining its chemical integrity .
Chemical Reactions Analysis
1-(4,6-Dichloroquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one exhibits significant antimicrobial activity. Quinoline derivatives are known for their effectiveness against various bacterial strains, including resistant pathogens. In studies, compounds similar to this have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Proteus mirabilis | 0.8 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one has also been investigated. Studies have shown that it can inhibit cancer cell proliferation in various types of cancer cells, indicating its potential as an anticancer agent. The mechanism may involve the inhibition of specific enzymes involved in cell cycle regulation and apoptosis .
Table 2: Antitumor Activity of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 3.5 |
| A549 (Lung Cancer) | 4.2 |
Case Studies
Several case studies have highlighted the applications of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one in drug development:
- Antibacterial Drug Development : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multidrug-resistant strains, suggesting its potential use in treating infections caused by resistant bacteria .
- Cancer Therapeutics : Research involving this compound showed promising results in inhibiting tumor growth in animal models, leading to further exploration in clinical trials for cancer therapies .
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one with structurally or functionally related ethanone derivatives, emphasizing molecular features, biological activity, and physicochemical properties.
Structural and Functional Analysis
- Quinoline vs. Pyridine Derivatives: The quinoline core in 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one provides a larger aromatic system compared to pyridine-based analogs (e.g., 1-(5,6-Dichloropyridin-3-yl)ethan-1-one). This may enhance π-π stacking interactions in biological systems, though pyridine derivatives are often simpler to synthesize .
- Chlorine Substitution: Dichloro substitution at the 4- and 6-positions (quinoline) versus 5- and 6-positions (pyridine) alters electronic distribution and steric effects.
- Biological Activity: The cyclopenta[c]quinoline derivative () demonstrated strong docking affinity for GPER-1, a G-protein-coupled estrogen receptor, suggesting that the quinoline scaffold is compatible with receptor binding. In contrast, sulfonamide-containing ethanones () target kinase domains, indicating scaffold-dependent target specificity .
Physicochemical Properties
- Lipophilicity: The quinoline derivative’s logP is estimated to be higher than pyridine or benzene-based analogs due to its fused aromatic system and chlorine atoms. For example, 1-[3-(Dimethylamino)phenyl]ethan-1-one (logP ~1.5) is less lipophilic than the dichloroquinoline analog (estimated logP ~3.0) .
Biological Activity
1-(4,6-Dichloroquinolin-3-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. Quinoline derivatives have been extensively studied for their pharmacological properties, including antimalarial, antibacterial, and anticancer effects. This article reviews the synthesis, biological evaluations, and specific case studies related to the compound.
Synthesis
The synthesis of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one typically involves the reaction of 4,6-dichloroquinoline with appropriate acylating agents. The compound can be prepared through various synthetic routes that ensure high yields and purity. For example, a common method includes the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the acetylation process.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1 summarizes the antimicrobial efficacy of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial properties, 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one has shown promising anticancer activity. Studies have evaluated its effects on various cancer cell lines using cell viability assays.
Table 2 presents the IC50 values for different cancer cell lines treated with 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one:
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one. The results indicated that this compound significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting its potential as an anti-biofilm agent. The study highlighted that at a concentration of 100 µM, it reduced biofilm formation by approximately 50% compared to control groups .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers treated HCT116 colon carcinoma cells with varying concentrations of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one. The compound induced apoptosis in a dose-dependent manner and was found to activate caspase pathways leading to programmed cell death. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one?
Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation of 4,6-dichloroquinoline using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
Substrate activation : Protonation of the quinoline nitrogen to enhance electrophilicity at the 3-position.
Acylation : Reaction with acetylating agents under anhydrous conditions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
Characterization involves ¹H/¹³C NMR (to confirm acetyl group integration and aromatic substitution pattern) and HRMS for molecular ion verification.
Basic: How is the purity and stability of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one assessed in solution?
Methodological Answer:
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. A single peak with >95% area indicates high purity.
- Stability :
- Thermal : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperature.
- Photostability : Exposure to UV light (λ = 365 nm) in DMSO, monitored via UV-Vis spectroscopy for absorbance shifts.
- Hydrolytic stability : Incubation in buffered solutions (pH 2–12) at 37°C, analyzed by HPLC over 24 hours .
Advanced: What challenges arise in resolving conflicting spectroscopic data during structural elucidation?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected coupling patterns) and X-ray crystallography results may arise due to:
Dynamic effects : Conformational flexibility causing averaged NMR signals. Use variable-temperature NMR to identify slow exchange regimes.
Crystal packing effects : X-ray structures may reflect solid-state conformations divergent from solution. Compare with DFT-optimized gas-phase structures .
Resonance assignment errors : Validate via 2D NMR (COSY, HSQC) and cross-check with crystallographic data using programs like SHELXL for refinement .
Advanced: How can X-ray crystallography be optimized for this compound given potential halogen bonding interactions?
Methodological Answer:
-
Crystal growth : Use slow evaporation in dichloromethane/hexane to exploit Cl···Cl interactions for ordered packing.
-
Data collection : High-resolution (<1.0 Å) synchrotron data to resolve disorder in the acetyl group.
-
Refinement : Employ SHELXL with anisotropic displacement parameters for chlorine atoms.
-
Validation : Check for π-stacking and halogen bonds using Mercury software. Example metrics:
Parameter Value R-factor <5% C-Cl bond length 1.72–1.75 Å Cl···Cl distance 3.3–3.5 Å
Advanced: What computational methods predict the reactivity of the acetyl group in further functionalization?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)):
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate transition states for acetyl substitution (e.g., bromination) using Gaussian or ORCA.
- MD simulations : Solvent effects (e.g., DMF vs. THF) on reaction kinetics via NAMD or GROMACS.
- Comparative analysis : Benchmark against experimental kinetic data (e.g., Arrhenius plots from stopped-flow spectroscopy).
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- GHS Classification : Based on analogs, assume Acute Toxicity Category 4 (oral/dermal/inhalation).
- Handling : Use fume hood, nitrile gloves, and lab coat. Avoid dust formation.
- Spill management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste.
- Storage : In airtight container under nitrogen, away from light at –20°C .
Advanced: How to design a mechanistic study for its participation in cross-coupling reactions?
Methodological Answer:
- Probe reactions : Suzuki-Miyaura coupling at the 3-acetyl position using Pd(PPh₃)₄. Monitor via GC-MS or in situ IR .
- Isotopic labeling : Synthesize ¹³C-labeled acetyl group to track bond cleavage via NMR.
- Kinetic isotope effect (KIE) : Compare kH/kD in deuteration experiments to identify rate-determining steps.
- Theoretical modeling : Map potential energy surfaces for oxidative addition/reductive elimination steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
